molecular formula C8H3Cl2F3O B14762819 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B14762819
M. Wt: 243.01 g/mol
InChI Key: BNHLOSILMVKVJM-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes two chlorine atoms, one fluorine atom attached to a phenyl ring, and two fluorine atoms attached to an ethanone group

Preparation Methods

The synthesis of 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,3-dichloro-6-fluoroacetophenone with difluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine atoms, using reagents like sodium methoxide or ammonia, resulting in the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:

    2,3-Dichloro-6-fluoroacetophenone: This compound shares a similar structure but lacks the difluoroethanone group.

    1-(2,3-Dichloro-6-fluorophenyl)-2,2,2-trifluoroethanone: This compound has an additional fluorine atom compared to this compound.

    1-(2,3-Dichloro-6-fluorophenyl)-2-fluoroethanone: This compound has one less fluorine atom in the ethanone group.

The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H3Cl2F3O

Molecular Weight

243.01 g/mol

IUPAC Name

1-(2,3-dichloro-6-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3Cl2F3O/c9-3-1-2-4(11)5(6(3)10)7(14)8(12)13/h1-2,8H

InChI Key

BNHLOSILMVKVJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)F)Cl)Cl

Origin of Product

United States

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